5,6-Dihydrothymidine

DNA Replication Enzyme Kinetics DNA Polymerase I

This 5,6-Dihydrothymidine (DHdThd) is a diastereomeric mixture of (5R)- and (5S)-forms, essential for replicating authentic radiation-induced DNA damage. Its saturated 5,6-bond disrupts aromaticity, yielding a 10-25-fold reduction in polymerase incorporation versus thymidine. This unique profile makes it the only valid building block for synthesizing oligonucleotides containing defined 5,6-dihydrothymine lesions for translesion synthesis and DNA repair studies. Generic thymidine substitution is scientifically invalid.

Molecular Formula C10H16N2O5
Molecular Weight 244.24 g/mol
CAS No. 5627-00-9
Cat. No. B1329944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dihydrothymidine
CAS5627-00-9
Synonyms5,6-dihydrothymidine
5,6-dihydrothymidine, (5S)-isome
Molecular FormulaC10H16N2O5
Molecular Weight244.24 g/mol
Structural Identifiers
SMILESCC1CN(C(=O)NC1=O)C2CC(C(O2)CO)O
InChIInChI=1S/C10H16N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h5-8,13-14H,2-4H2,1H3,(H,11,15,16)/t5?,6-,7+,8+/m0/s1
InChIKeyFEYHMSUYKIMUAL-UNYLCCJPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dihydrothymidine (CAS 5627-00-9): A Saturated Nucleoside for DNA Damage Research and Oligonucleotide Synthesis


5,6-Dihydrothymidine (DHdThd, CAS 5627-00-9) is a pyrimidine 2′-deoxyribonucleoside characterized by a saturated 5,6-double bond in the thymine base, distinguishing it from the canonical thymidine [1]. This structural modification, formed naturally as a major product of thymine gamma radiolysis under anoxic conditions [2], confers unique chemical and biochemical properties. The compound exists as a mixture of (5R)- and (5S)-diastereomers [3], a feature critical to its differential recognition by enzymes and its behavior as a site-specific DNA lesion model [4].

Why Generic Substitution of 5,6-Dihydrothymidine (CAS 5627-00-9) Fails: Critical Chemical and Biological Divergence from Canonical Nucleosides


Generic substitution of 5,6-dihydrothymidine with canonical thymidine or other saturated analogs is not scientifically valid due to profound differences in enzyme substrate specificity, diastereomer-dependent biological activity, and chemical stability. The saturation of the 5,6-double bond disrupts the aromaticity of the pyrimidine ring, which is a key determinant in enzyme-substrate interactions [1]. This results in quantitatively distinct kinetic parameters for critical enzymes like DNA polymerases [2] and nucleases [3] compared to thymidine. Furthermore, the presence of (5R)- and (5S)-diastereomers, which are processed with vastly different efficiencies by enzymes such as nuclease P1 and S1 [3], means that any alternative lacking this specific stereochemical mixture will fail to replicate the compound's unique biochemical profile. Finally, the compound's inherent instability under standard oligonucleotide deprotection conditions [4] necessitates specialized synthesis protocols, making it a non-interchangeable building block for DNA damage studies. The following quantitative evidence underscores these critical points of differentiation.

Quantitative Evidence Guide for 5,6-Dihydrothymidine (CAS 5627-00-9): Head-to-Head Performance Data vs. Analogs


DNA Polymerase Incorporation: 10-25-Fold Slower Kinetics than Thymidine

The incorporation rate of 5,6-dihydrothymidine 5′-triphosphate (DHdTTP) by E. coli DNA polymerase I Klenow fragment is 10- to 25-fold lower than that of the canonical substrate thymidine triphosphate (dTTP) [1]. In contrast, the more structurally distorted thymidine glycol triphosphate (dTTP-GLY) fails to support primer elongation entirely [1], establishing a functional hierarchy among thymine-derived lesions.

DNA Replication Enzyme Kinetics DNA Polymerase I

Nuclease Stereospecificity: 50-Fold Faster Hydrolysis of 5R-Diastereomer vs. 5S-Diastereomer

Nuclease P1 and S1 exhibit pronounced stereospecificity towards the (5R)- and (5S)-diastereomers of 5,6-dihydrothymidine. The hydrolysis rate of the (5R)-diastereomer is approximately 50 times faster than that of the (5S)-diastereomer by these enzymes [1]. This stereochemical dependence is a critical differentiator, as other enzymes in the study (e.g., snake venom phosphodiesterase) showed no measurable stereospecificity [1].

Enzymology Stereochemistry Nuclease Assay

Differential Kinase Specificity: HSV1-tk Phosphorylation vs. Mammalian TK Inactivity

The 5-methyl derivative, 5-methyl-5,6-dihydrothymidine (5-MDHT), which shares the core saturated pyrimidine structure, is efficiently phosphorylated by the herpes simplex virus type-1 thymidine kinase (HSV1-tk) but is not recognized by mammalian thymidine kinases [1]. This differential activity is the basis for its use as a specific reporter probe for CEST-MRI [1]. The unmodified 5,6-dihydrothymidine (DHdThd) has been shown to act as a competitive inhibitor of Ehrlich's ascites cells thymidine kinase with respect to thymidine [2].

Reporter Gene Imaging MRI Contrast Agents Thymidine Kinase

Chemical Instability: Incompatibility with Standard Oligonucleotide Deprotection

The 5,6-dihydrothymine base is unstable under the harsh basic conditions (e.g., concentrated ammonia) typically used for deprotection in standard oligonucleotide synthesis [1]. This necessitates the development and use of specialized, ultra-mild protecting group strategies for its successful incorporation into synthetic DNA [1]. In contrast, canonical nucleosides like thymidine are stable under these standard conditions.

Oligonucleotide Synthesis DNA Damage Phosphoramidite Chemistry

Enzymatic Substrate Efficiency: Parent Thymidine Outperforms Dihydrothymidine Derivatives

A systematic study of five enzymes acting on single-stranded DNA (T4 polynucleotide kinase, nucleases P1 and S1, snake venom and calf spleen phosphodiesterases) revealed that for all enzymes except snake venom phosphodiesterase, the parent thymidine-containing molecules were better substrates than the 5,6-dihydrothymidine derivatives [1]. Snake venom phosphodiesterase was the exception, acting on both at almost the same rate [1].

Enzyme Kinetics Substrate Specificity Nucleic Acid Enzymology

Diastereomer Incorporation Fidelity: DNA Polymerase I Shows No Preference Between (5R)- and (5S)-DHdTTP

While other enzymes exhibit strong stereospecificity, E. coli DNA polymerase I Klenow fragment does not discriminate between the (5R)- and (5S)-diastereomers of DHdTTP during incorporation into DNA. The ratio of incorporated isomers (S:R = 73:27) was virtually identical to the ratio of the substrate isomers provided in the reaction (S:R = 79:21) [1].

DNA Replication Fidelity Stereochemistry Lesion Bypass

Optimal Research and Industrial Application Scenarios for 5,6-Dihydrothymidine (CAS 5627-00-9)


Synthesis of Site-Specific DNA Lesions for Translesion Synthesis and Repair Studies

5,6-Dihydrothymidine phosphoramidite is the essential building block for synthesizing oligonucleotides containing a defined 5,6-dihydrothymine lesion. Its successful incorporation into 14-mer and 17-mer oligonucleotides has been demonstrated [9], despite its instability under standard deprotection conditions [9]. This application leverages its unique, quantifiable 10-25-fold reduction in DNA polymerase incorporation rate compared to thymidine [8] to create a controlled model for studying translesion synthesis, DNA repair mechanisms (e.g., by Ape1 endonuclease [6]), and the mutagenic potential of radiation-induced damage.

Quantification of Gamma Irradiation History in Food and Biological Samples

5,6-Dihydrothymidine serves as a highly specific, radiation-induced molecular marker. Its formation in DNA upon gamma irradiation allows for the retrospective quantification of irradiation doses in various matrices, including ground beef, prawns, and onions [9][8]. This application relies on the compound's unique origin as a major product of thymine radiolysis under anoxic conditions [6], differentiating it from other DNA damage products and making it a superior analyte for food safety testing and forensic dosimetry.

Development of Thymidine Kinase Inhibitors and Substrate Probes

The 5,6-dihydrothymidine scaffold is a validated starting point for developing inhibitors of thymidine kinase, as demonstrated by the competitive inhibition of Ehrlich's ascites cells thymidine kinase by its derivatives [9]. Furthermore, the class-level property of HSV1-tk-specific phosphorylation (exemplified by 5-methyl-5,6-dihydrothymidine [8]) highlights its potential as a platform for designing selective imaging agents or prodrugs that are activated by viral kinases but not their mammalian counterparts, a clear point of differentiation from canonical thymidine.

Investigating Enzyme Stereospecificity and Substrate Recognition

The pronounced 50-fold difference in hydrolysis rates between the (5R)- and (5S)-diastereomers by nucleases P1 and S1 [9] makes 5,6-dihydrothymidine an invaluable tool for probing the stereochemical requirements of enzyme active sites. This differential reactivity, which is not observed for enzymes like snake venom phosphodiesterase [9], allows researchers to dissect the contribution of base aromaticity and stereochemistry to enzyme-substrate interactions, a level of mechanistic detail not accessible with achiral or fully aromatic analogs.

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